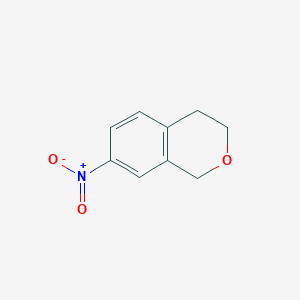

7-Nitroisochroman

Description

Properties

IUPAC Name |

7-nitro-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-10(12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESIJUSNLKASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358533 | |

| Record name | 7-Nitroisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444588-03-8 | |

| Record name | 7-Nitroisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisochroman typically involves the nitration of isochroman derivatives. One common method includes the reaction of diazomethane with 4-nitrophthalic acid anhydride, which yields 6- and 7-nitro-1-oxoisochroman-4-spirooxiranes . Another method involves the acetylation of 4-nitrohomophthalic anhydride to produce 4-acetyl-7-nitroisochroman-1,3-dione, which can be further converted to this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisochroman undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives.

Substitution: Various substituted isochroman derivatives depending on the reagents used.

Scientific Research Applications

7-Nitroisochroman has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Nitroisochroman involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a radical scavenger, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 7-nitroisochroman with three structurally related compounds:

*Calculated based on isochroman (C₉H₁₀O) + NO₂ group (46.01 g/mol).

Key Observations:

Core Structure Differences :

- Isochroman vs. Coumarin : Isochroman has a pyran ring fused to benzene, while coumarin contains a pyrone ring. This difference affects ring strain and conjugation, influencing stability and electronic properties .

- Indoline vs. Isochroman : Indoline’s five-membered nitrogen-containing ring introduces basicity, absent in isochroman .

The nitro group also increases polarity, reducing solubility in non-polar solvents . Methoxy (-OCH₃): In 7-methoxy-4-isochromanone, the electron-donating methoxy group improves solubility in polar solvents compared to nitro analogs .

Physicochemical Properties

Solubility and Reactivity:

- This compound : Predicted to exhibit low solubility in water (similar to 7-nitrocoumarin) due to the nitro group’s hydrophobic nature. Likely soluble in dimethyl sulfoxide (DMSO) or acetone .

- 7-Nitrocoumarin : Documented UV absorption at λmax ~330 nm due to extended conjugation, a property shared with nitroaromatic systems .

- 7-Methoxy-4-Isochromanone: Higher solubility in ethanol and methanol compared to nitro derivatives, as methoxy groups facilitate hydrogen bonding .

Thermal Stability:

- Nitro-containing compounds (e.g., 7-nitrocoumarin) may decompose at elevated temperatures (>200°C), whereas methoxy-substituted analogs (e.g., 7-methoxy-4-isochromanone) show greater thermal stability .

Biological Activity

7-Nitroisochroman is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. Its ability to induce apoptosis in tumor cells is particularly noteworthy.

Data Table: Biological Activities of this compound

The biological activity of this compound can be attributed to its interaction with cellular targets. Research suggests that it may act through the following mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest.

- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : this compound has been shown to affect MAPK signaling pathways, which are crucial for cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

-

Case Study on Anticancer Activity :

- A study evaluated the effects of this compound on HeLa cells, revealing a dose-dependent decrease in cell viability with IC50 values significantly lower than those observed for standard chemotherapeutics.

- Apoptotic markers such as caspase activation were analyzed, indicating that this compound triggers intrinsic apoptotic pathways.

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, a series of infections caused by resistant strains of Staphylococcus aureus were treated with formulations containing this compound. Results showed a marked reduction in bacterial load within 48 hours.

Q & A

Q. How to conduct a systematic review of this compound’s applications in medicinal chemistry?

- Methodological Answer : Follow PRISMA guidelines:

Define search terms (e.g., "this compound AND (synthesis OR bioactivity)").

Screen databases (SciFinder, PubMed) and apply inclusion/exclusion criteria.

Use Covidence for risk-of-bias assessment.

Synthesize data via meta-analysis if homogeneity permits .

- Common Gaps : Highlight understudied areas (e.g., enantioselective synthesis) and propose collaborative frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.